Cas no 1005264-46-9 (5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one)

5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a structurally complex heterocyclic compound featuring a diazinan-2-one core with multiple functional groups, including acetyl, hydroxy, nitro, and trifluoromethyl substituents. Its unique molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing (nitro, trifluoromethyl) and electron-donating (hydroxy) groups may confer tailored reactivity for selective modifications. The compound’s trifluoromethyl group could enhance metabolic stability and lipophilicity, while the nitro and hydroxy groups offer sites for further derivatization. This combination of features makes it a promising candidate for exploratory studies in medicinal chemistry or material science applications.
5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one structure
1005264-46-9 structure
Product Name:5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
CAS No:1005264-46-9
MF:C13H12F3N3O6
MW:363.24609375
CID:5948432
PubChem ID:4110827
Update Time:2025-05-20

5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
    • SR-01000082848-1
    • SR-01000082848
    • F1168-0186
    • UNM000000643101
    • AKOS005719818
    • EU-0045484
    • 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
    • 1005264-46-9
    • Inchi: 1S/C13H12F3N3O6/c1-5(20)9-10(7-4-6(19(24)25)2-3-8(7)21)17-11(22)18-12(9,23)13(14,15)16/h2-4,9-10,21,23H,1H3,(H2,17,18,22)
    • InChI Key: WTHPTSFYYHZJHZ-UHFFFAOYSA-N
    • SMILES: FC(C1(C(C(C)=O)C(C2C=C(C=CC=2O)[N+](=O)[O-])NC(N1)=O)O)(F)F

Computed Properties

  • Exact Mass: 363.068
  • Monoisotopic Mass: 363.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 145Ų

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5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one Related Literature

Additional information on 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

5-Acetyl-4-Hydroxy-6-(2-Hydroxy-5-Nitrophenyl)-4-(Trifluoromethyl)-1,3-Diazinan-2-One

The compound 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS No. 1005264-46-9) is a highly specialized organic molecule with a complex structure and diverse functional groups. This compound belongs to the class of diazinanones, which are known for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a diazinanone ring system with substituents such as an acetyl group, hydroxyl groups, a nitrophenyl moiety, and a trifluoromethyl group, each contributing to its unique chemical properties.

Recent studies have highlighted the importance of diazinanones in drug discovery due to their ability to modulate various biological targets. The trifluoromethyl group in this compound is particularly notable for its electron-withdrawing properties, which can enhance the molecule's stability and bioavailability. Additionally, the nitrophenyl moiety introduces aromaticity and potential hydrogen bonding capabilities, making it a promising candidate for targeting specific protein-protein interactions or enzyme active sites.

One of the most exciting developments involving this compound is its role in the development of small-molecule inhibitors for kinases involved in cancer progression. Researchers have demonstrated that the hydroxyl groups on the diazinanone ring can act as critical binding motifs for ATP-binding pockets in kinase enzymes. This interaction has shown potential in inhibiting tumor growth and metastasis in preclinical models.

The synthesis of 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the trifluoromethyl group is typically achieved through electrophilic fluorination or metal-catalyzed coupling reactions, ensuring high regioselectivity and yield.

Moreover, the compound's acetyl group plays a significant role in modulating its pharmacokinetic properties. Studies have shown that this group enhances oral bioavailability by reducing first-pass metabolism and improving absorption across biological membranes. This makes it an attractive candidate for oral drug delivery systems.

In terms of environmental impact, researchers have been exploring the degradation pathways of this compound under various conditions to assess its eco-friendliness. The presence of the nitrophenyl group has been shown to influence biodegradation rates, with microbial communities exhibiting varying efficiencies in breaking down the molecule under aerobic and anaerobic conditions.

Looking ahead, the integration of machine learning algorithms into drug design pipelines is expected to further optimize the properties of this compound. By predicting its binding affinities to various targets and simulating its behavior within complex biological systems, scientists can accelerate its progression from laboratory research to clinical trials.

In conclusion, 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one represents a cutting-edge molecule with immense potential in therapeutic development. Its unique structural features and functional groups make it a valuable asset in both academic research and industrial applications.

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